3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride

Description

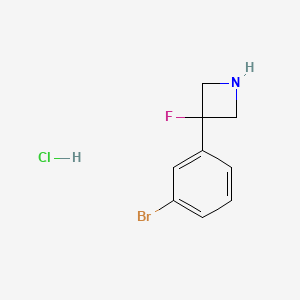

3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride (CAS 617718-46-4) is a halogenated azetidine derivative with a molecular formula of C₉H₁₀BrClFN. This compound features a four-membered azetidine ring substituted with a fluorine atom and a 3-bromophenyl group at the 3-position, along with a hydrochloride counterion. It is utilized in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological disorders and cancer . Its structural rigidity and electronic properties, imparted by the fluorine and bromine substituents, make it a valuable scaffold for drug discovery.

Properties

IUPAC Name |

3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJXOTXBYAIWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate nitrogen-containing precursors and suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

Substitution: Various substituted azetidines with different functional groups.

Oxidation: Oxidized derivatives such as azetidine oxides.

Reduction: Dehalogenated azetidines.

Coupling: Biaryl or diaryl azetidines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : Utilized as a key building block in the synthesis of complex organic molecules.

- Reagent : Acts as a reagent in various organic transformations, facilitating the development of novel compounds.

2. Biology

- Biological Activity : Investigated for potential antimicrobial, antiviral, and anticancer properties. Its structural features allow it to interact with biological pathways effectively.

- Mechanism of Action : The presence of bromine and fluorine enhances binding affinity to target proteins, modulating their activity.

3. Medicine

- Therapeutic Applications : Explored as a potential therapeutic agent in drug development, particularly for cancer treatment and infectious diseases.

- Case Study - Antimicrobial Screening : A high-throughput screening identified this compound as a potent inhibitor of the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis, demonstrating its potential in tuberculosis treatment .

4. Industry

- Specialty Chemicals : Employed in the production of specialty chemicals and materials, contributing to the development of agrochemicals and pharmaceuticals.

Study 1: Antimicrobial Activity

A study conducted on over 150,000 compounds evaluated their ability to inhibit Pks13 enzyme activity. Among these, 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride was identified as a promising candidate due to its potent inhibitory effects .

Study 2: Cancer Cell Line Testing

In comparative studies assessing various azetidine derivatives against MCF-7 breast cancer cells, this compound exhibited superior efficacy compared to other tested compounds. This highlights its potential as a lead compound for developing new anticancer therapies .

Toxicity and Safety Profile

While exhibiting significant biological activity, it is crucial to consider the compound's toxicity. Preliminary assessments indicate potential acute toxicity upon ingestion or dermal contact, necessitating further toxicological evaluations .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound’s closest analogs include other halogenated azetidines and related heterocycles. Key examples are listed in Table 1.

Table 1: Structural Analogs of 3-(3-Bromophenyl)-3-fluoroazetidine Hydrochloride

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 3,3-Difluoroazetidine hydrochloride | 935669-28-6 | 0.81 | Two fluorine atoms at the 3-position |

| (S)-3-Fluoropyrrolidine hydrochloride | 169750-17-8 | 0.64 | Five-membered pyrrolidine ring |

| 3-Methylazetidine hydrochloride | 221095-80-3 | 0.55 | Methyl substituent instead of bromophenyl |

| 4-(3-Bromophenyl)piperidine hydrochloride | 1159825-25-8 | 0.95 | Six-membered piperidine ring |

Key Insights :

- Ring Size : Azetidines (4-membered) exhibit greater ring strain compared to pyrrolidines (5-membered) or piperidines (6-membered), influencing reactivity and conformational flexibility .

Cytotoxic Halogenated Aromatic Compounds

Table 2: Cytotoxic Compounds with 3-Bromophenyl Substituents

| Compound Name | IC₅₀ (μg/mL) | Target Cell Line | Key Findings |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 422.22 | MCF-7 (Breast) | Moderate cytotoxicity; chalcone backbone |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 22.41 | MCF-7 (Breast) | High cytotoxicity; improved lipophilicity |

| 3-(3-Bromophenyl)pyrrolidine hydrochloride | N/A | N/A | Structural analog with uncharacterized bioactivity |

Key Insights :

- The 3-bromophenyl group enhances cytotoxicity in chalcones by promoting DNA intercalation or kinase inhibition . However, its role in azetidine derivatives remains understudied.

- Fluorine substitution in azetidines may reduce off-target effects compared to bromine due to smaller atomic size and lower steric hindrance .

Biological Activity

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride (CAS No. 2413886-71-0) is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a bromophenyl and a fluorine atom, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFCl |

| Molecular Weight | 252.54 g/mol |

| CAS Number | 2413886-71-0 |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds containing azetidine rings exhibit significant antimicrobial activity. In particular, studies have shown that derivatives of 3-fluoroazetidine can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to disrupt cellular signaling pathways associated with cell survival and proliferation .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors involved in cellular metabolism. For example, it may interact with the polyketide synthase pathway, which is crucial for the survival of mycobacteria, making it a candidate for tuberculosis treatment .

Study 1: Antimicrobial Screening

A high-throughput screening campaign evaluated over 150,000 compounds for their ability to inhibit the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis. Among these, this compound was identified as a promising candidate due to its potent inhibitory effects on Pks13 activity .

Study 2: Cancer Cell Line Testing

In a comparative study assessing various azetidine derivatives, 3-(3-Bromophenyl)-3-fluoroazetidine showed superior efficacy against MCF-7 cells compared to other tested compounds. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Toxicity and Safety Profile

While the compound exhibits significant biological activity, it is essential to consider its toxicity. Preliminary assessments indicate that it may cause acute toxicity if ingested or upon dermal contact, necessitating further toxicological evaluations .

Q & A

Q. What are the critical steps in synthesizing 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride with high purity?

- Methodological Answer : Synthesis begins with selecting a brominated phenyl precursor (e.g., 3-bromophenyl derivatives) and functionalizing the azetidine ring. Key steps include:

- Substitution Reactions : Bromine at the 3-position on the phenyl ring enhances electrophilic reactivity, facilitating nucleophilic substitution. Use anhydrous conditions to avoid hydrolysis of intermediates .

- Fluorination : Introduce fluorine via halogen exchange (e.g., using KF or AgF) under controlled heating (60–80°C) to maintain azetidine ring stability .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques validate the structure of 3-(3-Bromophenyl)-3-fluoroazetidine hydrochloride?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify azetidine protons (δ 3.5–4.2 ppm, multiplet) and aromatic protons (δ 7.2–7.8 ppm, coupling patterns confirm bromophenyl substitution) .

- ¹⁹F NMR : A singlet near δ -180 ppm confirms fluorine attachment to the azetidine ring .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 290.0 (calculated for C₉H₁₀BrClFN⁺) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the hydrochloride salt formation .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro/fluoro analogs?

- Methodological Answer :

- Comparative Reactivity : Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) enhance oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Conduct kinetic studies under identical conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to compare rates .

- Computational Insights : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states, revealing lower activation energy for bromophenyl derivatives due to weaker C-Br bonds .

Q. What experimental design principles address contradictions in catalytic activity data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Controlled Variables : Standardize enzyme sources (e.g., recombinant human kinases), substrate concentrations, and buffer pH (7.4 ± 0.1). Use a microplate reader for high-throughput IC₅₀ measurements .

- Statistical Validation : Apply ANOVA to compare replicates and identify outliers. For inconsistent results (e.g., conflicting IC₅₀ values), re-test under inert atmospheres to rule out oxidation artifacts .

- Mechanistic Probes : Use fluorescent probes (e.g., TAMRA-labeled ATP) to track binding kinetics via Förster Resonance Energy Transfer (FRET), resolving whether discrepancies arise from competitive vs. allosteric inhibition .

Q. How can computational models optimize the compound’s pharmacokinetic profile for CNS drug development?

- Methodological Answer :

- ADMET Prediction : Use Schrödinger’s QikProp to calculate logP (target: 2–3), blood-brain barrier penetration (logBB > 0.3), and metabolic stability (CYP3A4/2D6 inhibition assays) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM36 force field) to assess passive diffusion. Modify substituents (e.g., adding methyl groups) if simulations show poor membrane permeability .

Methodological Notes

- Synthesis Optimization : and highlight bromine’s role in directing substitution, while emphasizes pH/temperature control for reproducibility.

- Analytical Rigor : and validate structural characterization techniques, critical for publication-quality data.

- Theoretical Frameworks : and stress integrating computational and experimental data to resolve contradictions and advance mechanistic understanding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.